[2,2'-Bipyridine]-4,4'-dicarbaldehyde
Overview
Description
“[2,2’-Bipyridine]-4,4’-dicarbaldehyde” is an organic compound that is a derivative of the bipyridine family . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of bipyridine derivatives, including “[2,2’-Bipyridine]-4,4’-dicarbaldehyde”, has been a subject of research. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of “[2,2’-Bipyridine]-4,4’-dicarbaldehyde” is based on the bipyridine scaffold. The lowest energy conformation both in solid state and in solution is coplanar, with nitrogen atoms in trans position .
Chemical Reactions Analysis
As a member of the bipyridine family, “[2,2’-Bipyridine]-4,4’-dicarbaldehyde” forms complexes with many transition metals . It is a bidentate chelating ligand .
Physical And Chemical Properties Analysis
“[2,2’-Bipyridine]-4,4’-dicarbaldehyde” is a colorless solid . It has been investigated for use as redox-active materials in organic flow batteries .
Scientific Research Applications
Macrocyclic Compound Synthesis :
- [2,2'-Bipyridine]-5,5'-dicarbaldehyde is used in the synthesis of macrocyclic hexa Schiff bases and hexaamines incorporating bipyridine units, offering potential in materials science and coordination chemistry (Hodačová & Buděšínský, 2007).
Atom Transfer Radical Polymerization :
- 2-Pyridinecarbaldehyde imines, a category including bipyridines, facilitate atom transfer polymerization, highlighting its role in polymer science and engineering (Haddleton et al., 1997).
Metal Catalysis in Covalent Organic Frameworks :
- Bipyridine ligands, derived from [2,2'-Bipyridine]-5,5'-dicarbaldehyde, are integrated into covalent organic frameworks for metal catalysis, such as in the Heck reaction, demonstrating its utility in catalysis and materials chemistry (Zhang et al., 2016).
Asymmetric Synthesis and Organocatalysis :
- Enantiopure 2,2'-bipyridines, synthesized from 2-chloroquinolines, serve as chiral ligands and organocatalysts in asymmetric synthesis, emphasizing its importance in stereoselective reactions and pharmaceutical research (Boyd et al., 2010).
Ligand Design for Metal Ions :
- The design of Schiff base ligands from bipyridine carbaldehydes is tailored to suit the needs of specific metal ions, highlighting its application in coordination chemistry and metallo-supramolecular assemblies (Constable et al., 2010).
Electrochemical Applications :
- Bipyridine carbaldehydes, including variants of 2,2'-bipyridine, are employed in electrochemical applications like carbon dioxide reduction, underlining its significance in environmental chemistry and renewable energy research (Smieja & Kubiak, 2010).
Photophysical and Electrochemical Properties :
- The study of polynuclear Ru(II) polypyridyl complexes containing imidazole-based ligands derived from 2,2'-bipyridine-4,4'-dicarbaldehyde reveals significant insights into photophysical and electrochemical properties, crucial for developing advanced materials and sensors (Cheng et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-formylpyridin-2-yl)pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCACAOPZBJKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400242 | |
Record name | [2,2'-Bipyridine]-4,4'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-4,4'-dicarbaldehyde | |
CAS RN |
99970-84-0 | |
Record name | [2,2'-Bipyridine]-4,4'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bipyridine-4,4'-dicarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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